methyl {[5-{[4-(propan-2-yl)phenoxy]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
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Overview
Description
METHYL 2-({4-ALLYL-5-[(4-ISOPROPYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound that features a triazole ring, an allyl group, and an isopropylphenoxy moiety
Preparation Methods
The synthesis of METHYL 2-({4-ALLYL-5-[(4-ISOPROPYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the allyl and isopropylphenoxy groups. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods would likely involve optimization of these steps to scale up the process efficiently.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form different hydrogenated products.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 2-({4-ALLYL-5-[(4-ISOPROPYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to bind to metal ions, which could be relevant in its mechanism of action. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and phenoxy-substituted molecules. For example:
- METHYL 2-{[(4-ISOPROPYLPHENOXY)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- METHYL 4-(((2-ISOPROPYLPHENOXY)ACETYL)AMINO)BENZOATE These compounds share structural similarities but differ in their specific substituents and overall molecular architecture, which can lead to differences in their chemical and biological properties. The uniqueness of METHYL 2-({4-ALLYL-5-[(4-ISOPROPYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE lies in its combination of the triazole ring, allyl group, and isopropylphenoxy moiety, which may confer unique reactivity and potential applications.
Properties
Molecular Formula |
C18H23N3O3S |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
methyl 2-[[5-[(4-propan-2-ylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C18H23N3O3S/c1-5-10-21-16(19-20-18(21)25-12-17(22)23-4)11-24-15-8-6-14(7-9-15)13(2)3/h5-9,13H,1,10-12H2,2-4H3 |
InChI Key |
GAXLSBOJYBXKDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NN=C(N2CC=C)SCC(=O)OC |
Origin of Product |
United States |
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